

Application Notes: Measuring MAP17 Expression in Tumor Samples

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Compound of Interest

Compound Name: MAP17

Cat. No.: B15597279

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MAP17, also known as PDZK1IP1, is a small, 17 kDa non-glycosylated membrane-associated protein that is overexpressed in a wide variety of human carcinomas, including those of the breast, colon, lung, prostate, and ovary.[1][2][3][4] Its expression is often correlated with tumor progression and more malignant stages of the disease.[3][4][5] Functionally, **MAP17** is implicated in increasing reactive oxygen species (ROS) production, enhancing tumorigenic properties like proliferation and migration, and decreasing sensitivity to apoptosis.[6][7] Recent studies have also shown that **MAP17** activates the Notch pathway by interacting with NUMB, which contributes to an increase in the cancer stem cell pool.[8][9] Given its role in tumor progression and as a potential prognostic marker, accurate measurement of **MAP17** expression in tumor samples is critical for both basic research and clinical applications.[10]

This document provides detailed protocols for the most common methods used to assess **MAP17** expression at both the mRNA and protein levels: quantitative Real-Time PCR (qRT-PCR) and Immunohistochemistry (IHC). It also includes a protocol for Western Blotting for protein quantification in tissue lysates.

Key Methodologies for MAP17 Expression Analysis

- Quantitative Real-Time PCR (qRT-PCR): Measures **MAP17** mRNA levels, providing a sensitive and quantitative assessment of gene expression. This method is ideal for

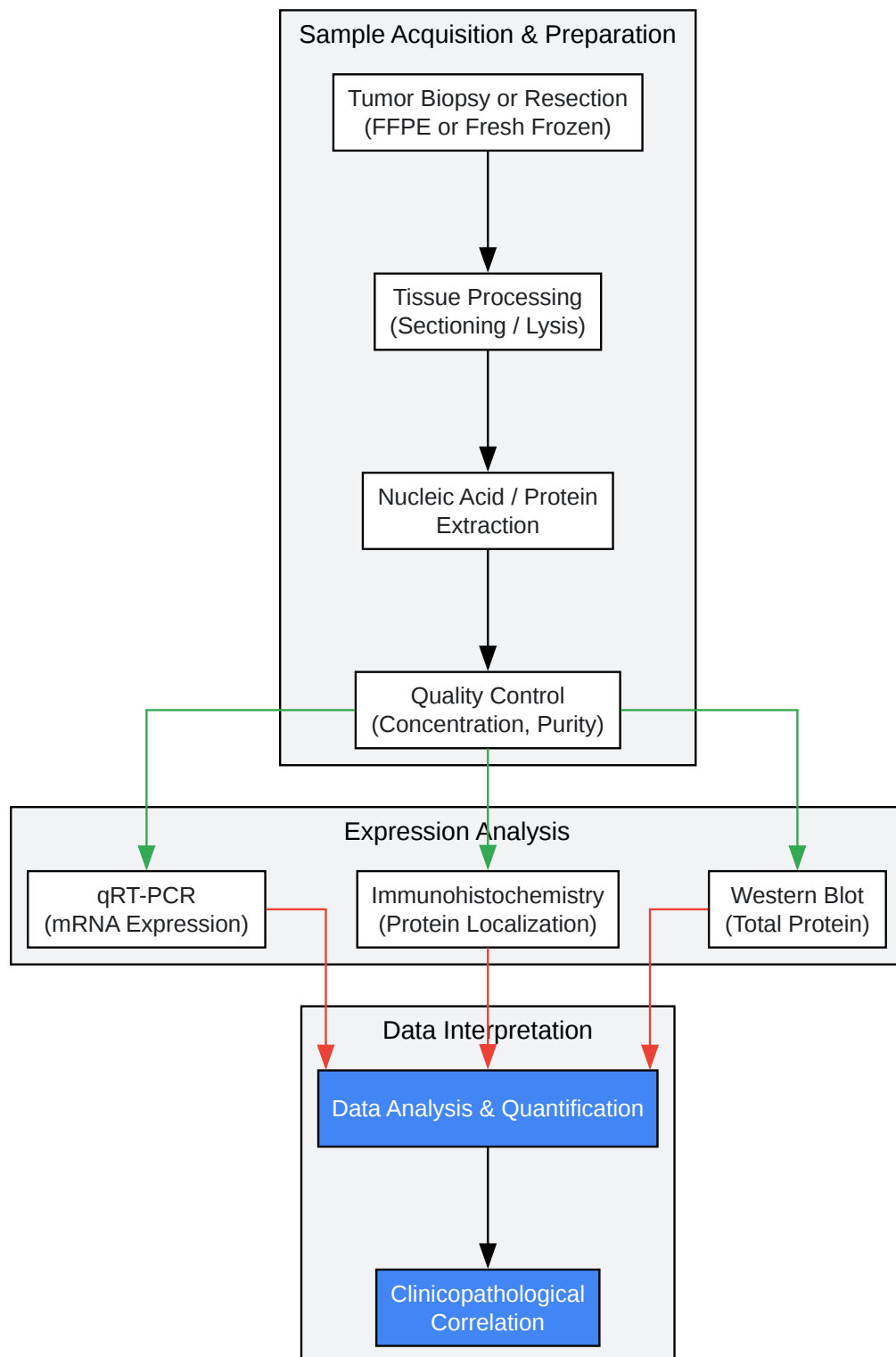
comparing expression between tumor and non-tumoral tissues.[1][2]

- Immunohistochemistry (IHC): Detects **MAP17** protein expression and localization within the cellular and tissue context of formalin-fixed, paraffin-embedded (FFPE) tumor samples. It is a powerful semi-quantitative technique for clinical pathology.[3][6]
- Western Blotting: Quantifies total **MAP17** protein levels in fresh or frozen tissue lysates. It is useful for confirming protein expression and size.[1][10]

Experimental Workflow Overview

The general workflow for measuring **MAP17** expression involves several key stages, from sample acquisition to data analysis.

General Workflow for MAP17 Expression Analysis

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Caption: General workflow from tumor sample collection to data analysis.

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for MAP17 mRNA

This protocol details the measurement of **MAP17** mRNA from total RNA extracted from tumor tissue.

1. Materials

- RNA extraction kit (e.g., RNeasy Kit, Qiagen)
- Reverse transcription kit (e.g., SuperScript™ II Reverse Transcriptase, Invitrogen)[[11](#)]
- qPCR master mix (e.g., QuantiTect SYBR Green PCR Kit, Qiagen)[[11](#)]
- RNase-free water, tubes, and pipette tips
- Validated primers for **MAP17** (PDZK1IP1) and a reference gene (e.g., GAPDH, ACTB).
 - **MAP17** Forward Primer Example: 5'-AGCATGGCGTCCACAGTAAG-3'
 - **MAP17** Reverse Primer Example: 5'-TGGGCATCAAGGAAGACATC-3'
 - GAPDH Forward Primer Example: 5'-GAAGGTGAAGGTCGGAGTCA-3'
 - GAPDH Reverse Primer Example: 5'-AATGAAGGGGTCATTGATGG-3'
- Real-time PCR instrument

2. Procedure

Step A: RNA Extraction and cDNA Synthesis

- Excise ~20-30 mg of fresh frozen tumor tissue.
- Extract total RNA using a commercial kit according to the manufacturer's instructions.
- Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).

- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers.[\[11\]](#)
 - Incubate RNA and primers at 85°C for 3 minutes, then place on ice.[\[11\]](#)
 - Add reverse transcriptase buffer, DTT, and dNTPs; incubate at 42°C for 2 minutes.[\[11\]](#)
 - Add reverse transcriptase enzyme and incubate at 42°C for 1 hour.[\[11\]](#)
 - Inactivate the enzyme at 85°C for 10 minutes.[\[11\]](#)
- Dilute the resulting cDNA (e.g., 1:10) with RNase-free water for use in qPCR.

Step B: Real-Time PCR

- Prepare a master mix for the number of samples and targets (in triplicate). Per 20 µL reaction:
 - 10 µL 2x SYBR Green Master Mix
 - 0.5 µL Forward Primer (10 µM stock)
 - 0.5 µL Reverse Primer (10 µM stock)
 - 7 µL Nuclease-free water
 - 2 µL Diluted cDNA
- Aliquot the master mix into a 96-well qPCR plate.
- Add 2 µL of diluted cDNA to the appropriate wells.
- Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
- Run the following thermal cycling program:
 - Enzyme Activation: 95°C for 10 min
 - Cycling (40 cycles):

- 95°C for 15 sec (Denaturation)
- 60°C for 60 sec (Annealing/Extension)
- Melt Curve Analysis: Perform at the end to verify amplicon specificity.[\[12\]](#)

3. Data Analysis

- Determine the cycle threshold (Ct) for **MAP17** and the reference gene for each sample.
- Calculate the ΔCt for each sample: $\Delta Ct = Ct(\text{MAP17}) - Ct(\text{Reference Gene})$.
- Calculate the relative expression (fold change) compared to a control sample (e.g., matched non-tumoral tissue) using the $2^{-\Delta\Delta Ct}$ method.

Protocol 2: Immunohistochemistry (IHC) for MAP17 Protein

This protocol is for the detection of **MAP17** in FFPE tumor sections.

1. Materials

- FFPE tumor tissue sections (4-5 μm) on charged slides
- Xylene and graded ethanol series for deparaffinization/rehydration
- Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)[\[13\]](#)
- Hydrogen peroxide (3%) for blocking endogenous peroxidases
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: Anti-**MAP17** antibody (e.g., mouse monoclonal clone 165C, diluted 1:5) [\[13\]](#)
- HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP)
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit

- Hematoxylin counterstain
- Mounting medium

2. Procedure

- Deparaffinization and Rehydration:
 - Incubate slides in xylene (2 x 5 min).
 - Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min), and finally distilled water.
- Antigen Retrieval:
 - Immerse slides in Tris-EDTA buffer (pH 9.0).
 - Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[\[13\]](#)
 - Allow slides to cool to room temperature.
- Staining:
 - Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Rinse with PBS.
 - Apply blocking buffer for 1 hour at room temperature to prevent non-specific binding.
 - Incubate with the primary anti-**MAP17** antibody overnight at 4°C.
 - Rinse with PBS (3 x 5 min).
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Rinse with PBS (3 x 5 min).
- Detection and Counterstaining:
 - Apply DAB substrate solution until a brown precipitate develops (typically 1-5 minutes).

- Rinse with distilled water to stop the reaction.
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the slides in running tap water.
- Dehydration and Mounting:
 - Dehydrate slides through a graded ethanol series and xylene.
 - Coverslip using a permanent mounting medium.

3. Data Analysis and Scoring

- **MAP17** expression is typically observed in the cytoplasm and membrane.[\[13\]](#)
- Scoring can be performed by a pathologist based on staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive tumor cells.[\[10\]](#)[\[14\]](#)
- An H-score can be calculated: $H\text{-score} = \sum (\text{Intensity} \times \text{Percentage})$.

Protocol 3: Western Blotting for MAP17 Protein

This protocol is for quantifying **MAP17** protein from fresh or frozen tumor tissue lysates.

1. Materials

- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels (e.g., 12% acrylamide)
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)

- Primary antibody: Anti-**MAP17** antibody (e.g., MABC522, Merck, 1:500 dilution)[15]
- Loading control antibody (e.g., anti- α -Tubulin or anti-GAPDH)
- HRP-conjugated secondary antibody[10]
- ECL (Enhanced Chemiluminescence) substrate

2. Procedure

Step A: Protein Extraction and Quantification

- Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

Step B: Electrophoresis and Transfer

- Denature 20-40 μ g of protein per sample by boiling in Laemmli buffer for 5 minutes.
- Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.[16]

Step C: Immunodetection

- Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-**MAP17** antibody overnight at 4°C with gentle agitation.[16]
- Wash the membrane 3 times with TBST for 10 minutes each.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

- Wash the membrane 3 times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for **MAP17** is ~17 kDa.[\[13\]](#)
- Strip the membrane (if necessary) and re-probe for a loading control protein.

3. Data Analysis

- Perform densitometry analysis on the bands using software like ImageJ.
- Normalize the band intensity of **MAP17** to the corresponding loading control for each sample.
- Compare the normalized intensity values between different samples.

Data Presentation: **MAP17** Expression in Human Carcinomas

The following table summarizes representative findings on **MAP17** expression across various tumor types as measured by IHC and qRT-PCR.

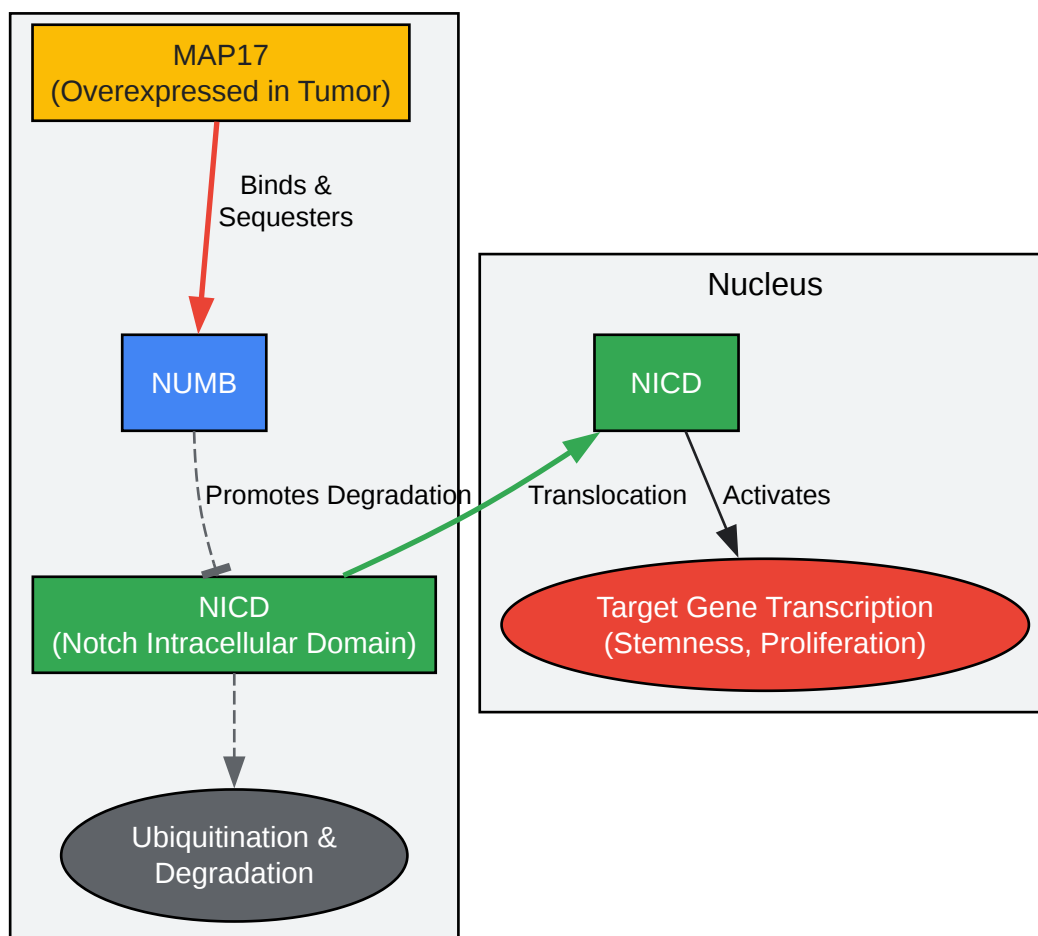
Tumor Type	Method	Finding	Reference
Hepatocellular Carcinoma	qRT-PCR	62.9% (139/221) of tumors showed ≥ 2 -fold mRNA increase vs. peritumoral tissue.	[2]
Breast Cancer	IHC	~60% of human mammary tumors express MAP17; levels increase with tumor stage.	[4]
Prostate & Ovarian Cancer	IHC	Overexpression strongly correlates with tumoral progression ($p < 0.0001$).	[3]
Non-Small Cell Lung Cancer	qRT-PCR & WB	Significantly upregulated mRNA and protein in tumor tissues vs. adjacent healthy tissues.	[1]
Lung Adenocarcinoma	IHC & qRT-PCR	Highest mRNA expression among lung cancer subtypes compared to normal tissue.	[5]
Colon Carcinoma	IHC	High percentage of positive staining in tumor samples.	[17]

MAP17 Signaling Pathway

MAP17 has been shown to activate the Notch signaling pathway by sequestering its inhibitor, NUMB. This interaction prevents the degradation of the Notch Intracellular Domain (NICD),

allowing it to translocate to the nucleus and activate transcription of target genes related to stemness and proliferation.

MAP17-Mediated Notch Pathway Activation



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